2-Bromo-n-(3-isopropylphenyl)acetamide
Overview
Description
“2-Bromo-n-(3-isopropylphenyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO. It has an average mass of 256.139 Da and a monoisotopic mass of 255.025864 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Bromo-n-(3-isopropylphenyl)acetamide” can be represented by the SMILES notation: CC(C)c1ccc(c(c1)Br)NC(=O)C
. This indicates that the compound contains an isopropyl group attached to a phenyl ring, which is further connected to an acetamide group through a bromine atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-n-(3-isopropylphenyl)acetamide” include a density of 1.4±0.1 g/cm³, a boiling point of 366.4±35.0 °C at 760 mmHg, and a flash point of 175.4±25.9 °C . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- 2-Bromo-N-(phenylsulfonyl)acetamide derivatives have been synthesized and studied for their antimicrobial activity. The synthesized compounds, including variations of 2-bromo-N-(3-isopropylphenyl)acetamide, exhibited significant antimicrobial properties (Fahim & Ismael, 2019).
Anticancer Applications
- Derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, structurally related to 2-bromo-n-(3-isopropylphenyl)acetamide, have been synthesized and analyzed for their potential as anticancer drugs. These compounds showed promising results in in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
Chemical Synthesis and Reactivity
- Studies on the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, a reaction relevant to the synthesis of compounds like 2-bromo-n-(3-isopropylphenyl)acetamide, have been conducted. These reactions proceed under mild conditions without metal catalysis, suggesting efficient synthetic pathways (Qiu, Li, Ma, & Zhou, 2017).
Anticonvulsant and Antidepressant Activity
- 2-Bromo-N-substituted phenylacetamide derivatives have been synthesized and tested for their anticonvulsant and antidepressant activities. These compounds, including those similar to 2-bromo-n-(3-isopropylphenyl)acetamide, showed promising results in reducing immobility times in animal models, indicating potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).
Molecular Structure and Assembly
- Research on the molecular structure and assembly of N-substituted phenylacetamide derivatives, including those similar to 2-bromo-n-(3-isopropylphenyl)acetamide, has been conducted. This includes studies on intermolecular interactions and crystal structures, which are crucial for understanding the chemical properties and potential applications of these compounds (Boechat et al., 2011).
Future Directions
The future directions for “2-Bromo-n-(3-isopropylphenyl)acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. The compound’s bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry, which could be exploited in future studies .
properties
IUPAC Name |
2-bromo-N-(3-propan-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMKCZOUWHJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(3-isopropylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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